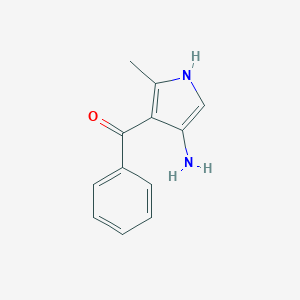

4-Amino-3-benzoyl-2-methylpyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- typically involves the formation of the pyrrole ring followed by functionalization. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine . Another approach is the Hantzsch pyrrole synthesis, which uses β-ketoesters, aldehydes, and ammonia or amines under acidic conditions .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of ionic liquids as solvents and catalysts can improve the efficiency of the synthesis . Additionally, continuous flow reactors are used to scale up the production while maintaining control over reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- undergoes various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or pyrrolidines.

Reduction: Reduction of the carbonyl group can yield alcohols or amines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include substituted pyrroles, pyrrolinones, and pyrrolidines, which have various applications in medicinal chemistry and materials science .

Applications De Recherche Scientifique

Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- has several scientific research applications:

Mécanisme D'action

The mechanism of action of Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with receptors, leading to therapeutic effects . The exact pathways depend on the specific functional groups present on the pyrrole ring and their interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for developing new therapeutic agents and materials .

Activité Biologique

4-Amino-3-benzoyl-2-methylpyrrole (CAS No. 57436-07-4) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an amino group and a benzoyl moiety. The presence of the benzoyl group enhances its reactivity and biological activity. The compound's structure can be represented as follows:

Where:

- C1 is the benzoyl group.

- C2 to C5 represent the pyrrole ring with the amino substitution.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor. Key findings include:

- Enzyme Inhibition : The compound has shown significant binding affinities to specific enzymes, including carbonic anhydrase isoforms, suggesting its potential role as an enzyme inhibitor.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, although detailed mechanisms are still under investigation.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound could also exhibit such effects.

Synthesis Methods

Several synthesis methods for this compound have been developed:

- Condensation Reactions : Starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives to form the pyrrole structure.

- Modification of Pyrrole Rings : Various modifications can enhance the yield and purity of the final product, allowing for exploration of its reactivity in different chemical environments.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-5-benzoylpyrrole | Pyrrole ring with amino and benzoyl groups | Enhanced electron-withdrawing properties |

| 2-Methylpyridine | Pyridine ring with a methyl group | Different nitrogen positioning affecting reactivity |

| Benzylpyrrole | Pyrrole ring with a benzyl substituent | Increased hydrophobic character |

| 5-Aminopyrrolidine | Pyrrolidine structure with amino group | Saturated nitrogen leading to distinct reactivity |

The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Binding Affinity Studies : Research has characterized the binding interactions of this compound with various biomolecules, revealing its potential as an enzyme inhibitor. For instance, studies on its interaction with carbonic anhydrase isoforms have provided insights into its mechanism of action.

- Antitumor Studies : Investigations into its derivatives have shown promising results in inhibiting tumor growth in preclinical models, although further research is necessary to fully understand its efficacy and safety profiles .

- Pharmacokinetic Properties : Optimization studies have been conducted to improve the pharmacokinetic properties of related pyrrole compounds, focusing on achieving balanced potency and oral bioavailability .

Propriétés

IUPAC Name |

(4-amino-2-methyl-1H-pyrrol-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-11(10(13)7-14-8)12(15)9-5-3-2-4-6-9/h2-7,14H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPNFPAQYIBGLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN1)N)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388811 |

Source

|

| Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57436-07-4 |

Source

|

| Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.